molecular formula C23H19BrN2O2 B12042309 N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide CAS No. 304002-33-3

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide

Cat. No.: B12042309
CAS No.: 304002-33-3
M. Wt: 435.3 g/mol
InChI Key: DHXHUFYDHCARMH-RCCKNPSSSA-N
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Description

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-bromoanilino group linked via a carbonyl moiety to a 2-phenylvinyl chain, with a 4-methylbenzamide substituent. This compound’s structural uniqueness lies in its hybrid architecture, combining aromatic (phenyl, bromoaniline) and flexible (vinyl) groups.

Properties

CAS No.

304002-33-3

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

N-[(E)-3-(4-bromoanilino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H19BrN2O2/c1-16-7-9-18(10-8-16)22(27)26-21(15-17-5-3-2-4-6-17)23(28)25-20-13-11-19(24)12-14-20/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+

InChI Key

DHXHUFYDHCARMH-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide typically involves multiple steps. One common approach is to start with the bromination of aniline to form 4-bromoaniline. This intermediate can then be reacted with a carbonyl compound to introduce the carbonyl group. The phenylvinyl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Heck coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The phenylvinyl group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural relatives differ in substituents, linkage types, and stereochemistry, leading to divergent biological and physical profiles:

Compound Name / ID Key Substituents/Linkages Biological Target/Activity Physicochemical Notes Evidence Source
Target Compound 4-Bromoanilino, 2-phenylvinyl, 4-methyl Hypothesized HDAC/kinase modulation High lipophilicity (bromo, methyl groups)
Compound 109 4-Methylbenzamide, aminophenylamino Potent HDAC1/3 inhibitor (IC50 ~nM) Moderate solubility
Compound 136 4-Fluoro substitution on phenylamino Weak HDAC3 selectivity Reduced potency vs. 109
N-(2-nitrophenyl)-4-bromo-benzamide 2-Nitro, 4-bromo Structural comparator (crystallography) Asymmetric unit (2 molecules)
Inhibitor 153 () Imidazopyridine, trifluoromethyl ABLT315I kinase inhibition Low oral bioavailability in rats
Thioureido analog () Thioureido linkage vs. carbonyl Unspecified Altered hydrogen-bonding capacity
Furyl derivative () 3-Chlorophenyl furyl, cyclohexylamino Undefined Heterocyclic bulk impacts steric effects

Physicochemical and Structural Properties

  • Lipophilicity : The 4-bromo and 4-methyl groups in the target compound likely increase lipophilicity compared to analogues with polar substituents (e.g., methoxy in ). This could enhance membrane permeability but reduce aqueous solubility .
  • In contrast, 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile () forms a racemic mixture, highlighting how stereochemistry impacts solid-state properties .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): Small substituent changes (e.g., fluoro vs. bromo) significantly alter HDAC potency (cf. 109 vs. 136) . The target compound’s bromoanilino group may enhance target binding but requires optimization for solubility.
  • Target Selectivity : The vinyl-phenyl moiety in the target compound could confer unique selectivity profiles compared to HDAC-focused analogues (e.g., compound 3 in , which is HDAC1-selective) .
  • Pharmacokinetic Challenges : Analogues like inhibitor 153 () underscore the need to balance lipophilicity and bioavailability in benzamide derivatives .

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